(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Description
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral propanoic acid derivative featuring a trifluoroethyl-substituted phenyl group at the β-position of the carboxylic acid. The (2R) stereochemistry introduces enantioselectivity, which is critical for interactions in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid typically involves the introduction of the trifluoroethyl group to a phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoroethyl bromide as a starting material, which undergoes a nucleophilic substitution reaction with a phenyl derivative. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : C12H14F3O2
- Molecular Weight : 250.24 g/mol
- Chirality : The compound exhibits chirality due to the presence of the propanoic acid group.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Producing ketones or carboxylic acids.
- Reduction : Converting the trifluoroethyl group to other functional groups.
- Substitution : Allowing for the introduction of different nucleophiles under specific conditions.
Chemistry
- Building Block for Fluorinated Compounds : The compound serves as an essential intermediate in synthesizing more complex fluorinated compounds, which are crucial in medicinal chemistry and materials science.
Biology
- Enzyme Interaction Studies : Its unique properties enable researchers to study enzyme interactions and metabolic pathways. The trifluoroethyl group enhances binding affinity to specific enzymes or receptors, influencing biological activity.
- Pharmacological Potential : The compound's structure is similar to several FDA-approved drugs containing trifluoromethyl groups, which have shown increased potency in various biological activities .
Industry
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials with unique properties due to its stability and reactivity profile.
Case Studies and Research Findings
- Fluorinated Drug Development : A study highlighted that incorporating trifluoromethyl groups into drug candidates significantly enhanced their pharmacological profiles. For example, the inclusion of a -CF3 group in certain antidepressants improved their efficacy by enhancing receptor binding .
- Metabolic Pathway Analysis : Research demonstrated that compounds like (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid could be used to trace metabolic pathways due to their unique reactivity profiles. This has implications for drug metabolism studies and understanding enzyme kinetics.
- Industrial Applications : The compound has been successfully employed in the synthesis of specialty polymers that exhibit superior thermal stability and chemical resistance compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Compounds
Physicochemical and Electronic Properties
- Acidity: The trifluoroethyl group (-CH₂CF₃) enhances the acidity of the carboxylic acid compared to non-fluorinated analogs (e.g., 3-phenylpropanoic acid). This effect is comparable to trifluoromethyl (-CF₃) substituents, as seen in 3-[4-(trifluoromethyl)phenyl]propanoic acid (pKa ~2–3) .
- Lipophilicity: The -CH₂CF₃ group increases logP compared to hydroxylated analogs (e.g., (2R)-2-hydroxy-3-phenylpropanoic acid) but less than bulky hydrophobic groups like tert-butoxycarbonyl (Boc) in Boc-D-Phe(3-CF₃)-OH .
- Stereochemical Impact : The (2R) configuration ensures enantioselective interactions, critical for binding to chiral biological targets, as observed in fluorinated tyrosine derivatives .
Biological Activity
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral compound characterized by a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.
The presence of the trifluoroethyl group significantly alters the physicochemical properties of this compound, influencing its solubility, stability, and interaction with biological targets. The compound is synthesized through nucleophilic substitution reactions involving trifluoroethyl bromide and phenolic derivatives, followed by the introduction of the propanoic acid moiety .
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group enhances binding affinity to various biological targets, which may include enzymes involved in metabolic pathways and receptors associated with neurotransmission. This enhanced binding can lead to increased potency and specificity compared to non-fluorinated analogs.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. Studies suggest that the trifluoroethyl group contributes to improved inhibition compared to similar compounds without this substituent .
- Neurotransmitter Interaction : Analogous compounds have been studied for their effects on neurotransmitter systems. For instance, related trifluoroethyl-substituted compounds have demonstrated interactions with dopamine receptors and adenylate cyclase activity, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Effects : The compound's structural characteristics indicate it may possess anti-inflammatory properties. Research into related compounds has shown that modifications with trifluoroethyl groups can enhance anti-inflammatory activity through mechanisms involving the inhibition of pro-inflammatory cytokines .
Case Studies
- Dopamine Receptor Studies : A study comparing N-ethyldopamine and its trifluoroethyl analog indicated that while both stimulated adenylate cyclase activity, the trifluoroethyl variant exhibited a weaker effect at certain concentrations. This suggests that while the compound has potential for modulating neurotransmitter activity, its efficacy may vary based on structural modifications .
- Enzyme Inhibition : In vitro assays have demonstrated that this compound can inhibit COX enzymes effectively. The structure-activity relationship (SAR) studies revealed that the introduction of the trifluoroethyl group significantly increased potency against COX-1 and COX-2 compared to non-fluorinated counterparts .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (2R)-2-[3-(Trifluoromethyl)phenyl]propanoic acid | Structure | Moderate COX inhibition | Lacks trifluoroethyl group |
| (S)-Flurbiprofen | Structure | Strong COX inhibition | Non-fluorinated |
| (R)-Ibuprofen | Structure | Moderate COX inhibition | Comparison for anti-inflammatory effects |
Q & A
What are the optimal synthetic strategies for enantioselective synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid?
Basic Research Focus
Synthesis of this chiral propanoic acid derivative requires enantioselective methods such as asymmetric catalysis or resolution of racemic mixtures. Key steps include:
- Chiral auxiliary-mediated coupling : Use of (R)-configured amino acids or chiral catalysts to direct stereochemistry during aryl-propanoic acid bond formation .
- Resolution techniques : Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) or chiral chromatography (e.g., using amylose-based columns) to isolate the (2R)-enantiomer .
- Trifluoroethyl group introduction : Friedel-Crafts alkylation or palladium-catalyzed coupling to attach the 2,2,2-trifluoroethyl moiety to the phenyl ring .
How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Basic Research Focus
Structural validation is critical for reproducibility:
- NMR spectroscopy : Analyze , , and NMR to confirm the trifluoroethyl group (δ ~60-70 ppm for ) and stereochemical configuration .
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction, particularly for chiral centers .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to rule out impurities .
What advanced methodologies are used to assess enantiomeric purity in preclinical studies?
Advanced Research Focus
Ensuring enantiomeric excess (>99%) is vital for pharmacological relevance:
- Chiral HPLC : Use columns like Chiralpak IA or IB with mobile phases containing hexane/isopropanol to separate enantiomers .
- Circular dichroism (CD) : Monitor optical activity to quantify (2R) vs. (2S) configurations .
- Enzymatic assays : Test stereoselective interactions with enzymes (e.g., cytochrome P450 isoforms) to infer purity .
How can researchers investigate its potential as a PPAR receptor agonist?
Advanced Research Focus
Mechanistic studies require multidisciplinary approaches:
- In vitro binding assays : Use fluorescence polarization or scintillation proximity assays to measure affinity for PPARα, γ, and δ subtypes .
- Molecular docking : Model interactions with PPAR ligand-binding domains (e.g., Glide or AutoDock) to predict activation profiles .
- Gene expression analysis : Quantify downstream targets (e.g., adiponectin for PPARγ) via qPCR or RNA-seq in cell lines .
What are the common synthetic impurities, and how are they quantified?
Basic Research Focus
Impurity profiling ensures compound quality:
- HPLC-MS methods : Detect byproducts like regioisomers (e.g., 3- vs. 4-substituted phenyl derivatives) using C18 columns and acetonitrile/water gradients .
- Reference standards : Compare retention times with certified impurities (e.g., EP-listed propanoic acid derivatives) .
- Accelerated stability studies : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .
What experimental designs are used to evaluate its enzyme inhibition kinetics?
Advanced Research Focus
Kinetic characterization involves:
- Steady-state assays : Measure and using fluorogenic substrates (e.g., AMC-tagged peptides) in dose-response studies .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., proteases) to visualize binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme interactions .
How do researchers address discrepancies in reported biological activity data?
Advanced Research Focus
Data contradictions often arise from assay variability:
- Standardized protocols : Adopt consensus methods (e.g., CLSI guidelines) for cytotoxicity or anti-inflammatory assays .
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., cell line heterogeneity) .
- Orthogonal validation : Confirm activity via multiple assays (e.g., ELISA for cytokine inhibition and Western blot for pathway modulation) .
What strategies optimize its solubility and bioavailability for in vivo studies?
Advanced Research Focus
Address physicochemical limitations:
- Salt formation : Synthesize sodium or lysine salts to enhance aqueous solubility .
- Prodrug approaches : Modify the carboxylic acid group to esters (e.g., ethyl ester) for improved membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
